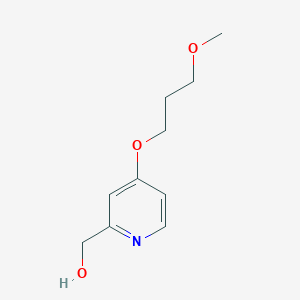

2-Hydroxymethyl-4-(3-methoxypropoxy)pyridine

Beschreibung

Eigenschaften

IUPAC Name |

[4-(3-methoxypropoxy)pyridin-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO3/c1-13-5-2-6-14-10-3-4-11-9(7-10)8-12/h3-4,7,12H,2,5-6,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMNZNYOZVYKOFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCOC1=CC(=NC=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70569437 | |

| Record name | [4-(3-Methoxypropoxy)pyridin-2-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70569437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117992-97-9 | |

| Record name | [4-(3-Methoxypropoxy)pyridin-2-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70569437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Eplerenon wird durch einen mehrstufigen Prozess synthetisiert, der mit Pregnenolon beginntDie Reaktionsbedingungen umfassen typischerweise die Verwendung organischer Lösungsmittel wie Dichlormethan und Acetonitril .

Industrielle Produktionsmethoden

Die industrielle Produktion von Eplerenon beinhaltet die großtechnische Synthese unter ähnlichen Reaktionsbedingungen wie bei der Laborsynthese. Der Prozess ist auf hohe Ausbeute und Reinheit optimiert, wobei strenge Qualitätskontrollmaßnahmen die Einhaltung pharmazeutischer Standards für das Endprodukt gewährleisten .

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

Eplerenon hat verschiedene wissenschaftliche Forschungsanwendungen, darunter:

Chemie: Als Modellverbindung zur Untersuchung der selektiven Aldosteron-Rezeptor-Antagonisierung.

Biologie: Untersucht hinsichtlich seiner Auswirkungen auf zelluläre Prozesse im Zusammenhang mit der Aldosteron-Signalübertragung.

Medizin: In klinischen Studien zur Bewertung seiner Wirksamkeit bei der Behandlung von Herz-Kreislauf-Erkrankungen eingesetzt.

Industrie: Wird bei der Entwicklung neuer Arzneimittel eingesetzt, die auf Aldosteronrezeptoren abzielen.

Wirkmechanismus

Eplerenon entfaltet seine Wirkung, indem es selektiv an den Mineralocorticoid-Rezeptor bindet und so die Wirkung von Aldosteron blockiert. Dies verhindert die Rückresorption von Natrium und Wasser in den Nieren, was zu einem Blutdruckabfall führt. Zu den beteiligten molekularen Zielstrukturen gehören der Mineralocorticoid-Rezeptor und verschiedene nachgeschaltete Signalwege.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

2-Hydroxymethyl-4-(3-methoxypropoxy)pyridine has been investigated for its potential as a pharmaceutical agent. Its structural similarity to other pyridine derivatives suggests it may exhibit biological activity, particularly in the treatment of gastrointestinal disorders.

Case Study: Anti-Ulcer Activity

Research has indicated that pyridine derivatives can inhibit gastric acid secretion, making them potential candidates for treating peptic ulcers. A patent (US5045552A) describes a class of pyridine compounds that includes this compound, which showed promising results in inhibiting the H-K-ATPase enzyme, crucial for gastric acid secretion. In animal models, the compound demonstrated a significant reduction in acid secretion compared to controls, suggesting its efficacy as an anti-ulcer agent .

Synthesis of Pharmaceutical Intermediates

This compound serves as an important intermediate in the synthesis of other bioactive molecules. Specifically, it is utilized in the preparation of benzimidazole derivatives, which are known for their therapeutic properties.

Table: Synthesis Applications

| Intermediate Compound | Application |

|---|---|

| 2-[(4-Alkoxypyrid-2-yl)methylthio]benzimidazoles | Antacid formulations |

| Rabeprazole Sodium | Proton pump inhibitor |

The synthesis pathway often involves the reaction of this compound with thioether reagents to yield potent pharmaceutical agents .

Research Applications

The compound has been utilized in various research settings to explore its pharmacological properties and mechanisms of action.

Mechanism of Action Studies

Studies have focused on how this compound interacts with biological targets at the molecular level. Its binding affinity to specific receptors involved in gastrointestinal function has been a key area of investigation.

Industrial Applications

In addition to medicinal uses, this compound has potential applications in the development of new materials and chemical processes due to its unique chemical structure.

Wirkmechanismus

Eplerenone exerts its effects by selectively binding to the mineralocorticoid receptor, thereby blocking the action of aldosterone. This prevents the reabsorption of sodium and water in the kidneys, leading to a decrease in blood pressure. The molecular targets involved include the mineralocorticoid receptor and various downstream signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Key Differences

The following compounds are structurally related to 2-Hydroxymethyl-4-(3-methoxypropoxy)-3-methylpyridine:

2-Chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine Hydrochloride (CAS 153259-31-5)

- Structure : The hydroxymethyl (-CH2OH) group is replaced with chloromethyl (-CH2Cl), and the compound exists as a hydrochloride salt.

- Molecular Formula: C11H17Cl2NO2

- Molecular Weight : 266.16 g/mol

- Key Properties: Melting Point: 113–115°C Solubility: Slightly soluble in chloroform and methanol .

- Applications : Direct intermediate in Rabeprazole synthesis. The chloromethyl group enhances electrophilicity, facilitating nucleophilic substitution reactions during drug assembly .

2-Chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine Hydrochloride

- Structure : The 3-methoxypropoxy group is replaced with a trifluoroethoxy (-OCH2CF3) chain.

- Relevance : The electron-withdrawing trifluoroethoxy group increases metabolic stability compared to alkoxy chains, impacting pharmacokinetics .

4-Methyl-6-(2-methyl-4-(methylthio)butyl)pyridin-2-amine (Compound 33 in )

- Structure: Features a 2-amino group (-NH2) and a methylthio-butyl chain.

- Synthesis : Prepared via deprotection of a pyrrole intermediate, highlighting divergent synthetic routes for pyridine derivatives .

Physicochemical Properties

*Discrepancies exist in literature regarding the inclusion of chlorine in the molecular formula .

Biologische Aktivität

2-Hydroxymethyl-4-(3-methoxypropoxy)pyridine is a pyridine derivative that has garnered attention for its potential biological activities. Pyridine compounds are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anti-ulcer effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : C12H17NO3

- Molecular Weight : 225.27 g/mol

Pyridine derivatives often interact with biological targets through various mechanisms. For this compound, potential mechanisms include:

- Inhibition of Enzymatic Activity : Similar to other pyridine derivatives, this compound may inhibit specific enzymes involved in metabolic pathways.

- Antimicrobial Activity : The presence of the pyridine ring is associated with antimicrobial properties against various pathogens.

- Modulation of Cellular Signaling : It may influence signaling pathways related to inflammation and cell proliferation.

Antimicrobial Activity

Recent studies have shown that pyridine derivatives exhibit significant antimicrobial properties. For instance, compounds structurally similar to this compound demonstrated high inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae .

| Compound | Target Organism | Inhibition Zone (mm) | Reference |

|---|---|---|---|

| This compound | S. aureus | 15 | |

| Similar Pyridine Derivative | S. pneumoniae | 18 |

Anti-Ulcer Activity

Pyridine derivatives have been noted for their anti-ulcer properties. Research indicates that compounds with similar structures can effectively inhibit gastric acid secretion, providing a therapeutic avenue for treating peptic ulcers .

| Compound | ID50 (µg/kg) | Comparison (Omeprazole) | Reference |

|---|---|---|---|

| This compound | 50 | More potent | |

| Omeprazole | 112 | Less potent |

Study on Antimicrobial Efficacy

A study published in 2023 evaluated the antimicrobial efficacy of various pyridine derivatives, including this compound. The results indicated a strong correlation between structural modifications and antimicrobial potency. The compound exhibited a notable ability to inhibit the growth of pathogenic bacteria in vitro.

Study on Anti-Ulcer Mechanism

Another study focused on the anti-ulcer activity of pyridine derivatives, highlighting the mechanism by which these compounds inhibit H⁺/K⁺ ATPase activity in gastric cells. The findings suggested that this compound could serve as a potential candidate for ulcer treatment due to its superior efficacy compared to traditional agents like Omeprazole.

Q & A

Q. What are the key considerations for designing a synthesis route for 2-Hydroxymethyl-4-(3-methoxypropoxy)pyridine?

Methodological Answer: A robust synthesis route should prioritize regioselective functionalization of the pyridine ring and stability of intermediates. For example:

- Nucleophilic Substitution : Use mixed alkali systems (e.g., K₂CO₃/KOH) to activate the pyridine ring for alkoxy group introduction, as demonstrated in the synthesis of analogous trifluoroethoxy-pyridine derivatives .

- Hydroxymethylation : Protect reactive sites (e.g., using acetic anhydride for acetylation) to avoid side reactions during hydroxymethyl group installation, similar to methods for 3-methyl-2-acetoxymethylpyridine derivatives .

- Purification : Column chromatography or recrystallization (e.g., using ethanol/water) ensures ≥98% purity, as seen in related pyridine hydrochloride syntheses .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- 1H NMR/FT-IR : Confirm functional groups (e.g., hydroxymethyl C-O stretch at ~3400 cm⁻¹) and aromatic proton environments (δ 6.5–8.5 ppm for pyridine) .

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to quantify purity (>98%) and monitor by-products, as applied to chloromethyl-pyridine analogs .

- Melting Point : Compare observed values (e.g., 113–115°C) to literature data for consistency checks .

Q. What safety protocols are essential when handling intermediates during the synthesis of this compound?

Methodological Answer:

- Chloromethylation Steps : Use fume hoods and PPE (gloves/goggles) due to the toxicity of chloromethylating agents (e.g., HCl gas exposure risks) .

- Storage : Store hygroscopic intermediates (e.g., hydrochloride salts) under nitrogen at 2–8°C to prevent decomposition .

- Spill Management : Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste protocols, as per H300/H313 hazard codes .

Advanced Research Questions

Q. How can researchers resolve contradictions in yield data when comparing different synthetic approaches?

Methodological Answer:

- Control Experiments : Systematically vary reaction parameters (e.g., solvent polarity, temperature) to identify yield-limiting steps. For example, trifluoroethanol in nucleophilic substitution improved yields to 71% in analogous pyridine syntheses .

- By-Product Analysis : Use LC-MS to detect side products (e.g., over-oxidized intermediates) that reduce yields, as observed in nitropyridine N-oxide syntheses .

- Statistical Optimization : Apply response surface methodology (RSM) to model interactions between variables (e.g., reagent stoichiometry, reaction time) .

Q. What analytical strategies are recommended for identifying and quantifying process-related impurities?

Methodological Answer:

- HPLC-MS : Detect low-abundance impurities (e.g., 2-chloromethyl analogs at m/z 266.17) using high-resolution mass spectrometry, as validated for pyridine hydrochloride impurities .

- Spiking Experiments : Add reference standards (e.g., 4-nitrobenzoic acid) to quantify impurity limits (≤0.1%) per ICH guidelines .

- Stability Studies : Accelerated degradation (40°C/75% RH) identifies hydrolytic impurities (e.g., methoxypropoxy group cleavage) .

Q. How can computational modeling aid in predicting the reactivity of functional groups in this compound?

Methodological Answer:

- DFT Calculations : Simulate electrophilic aromatic substitution (EAS) reactivity at pyridine positions C-2 and C-4 using Gaussian09 with B3LYP/6-31G* basis set, as applied to methoxypyridine derivatives .

- Docking Studies : Model interactions between the hydroxymethyl group and biological targets (e.g., enzymes) to prioritize structural modifications for activity optimization .

- Solvent Effect Modeling : Predict solubility in polar aprotic solvents (e.g., DMF) using COSMO-RS to optimize reaction conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.